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Clinical Efficacy Data Comparison

The table below summarizes the key clinical trial results for Sametolisib and a contemporary, more

successful PI3K inhibitor, Inavolisib, to provide context for comparison.

Objective Progression-
Drug Name  Trial / Indication Response Free Survival
Rate (ORR) (PFS)

Overall
Survival (OS)

Samotolisib NCI-COG Pediatric MATCH 0% (No 3-month PFS: Data not
(Relapsed/Refractory Solid & objective 12% (95% CI: reported; no
CNS Tumors) [1] responses 2%—31%) activity

observed) observed

Inavolisib INAVO120 (HR+/HER2-, 62.7% (vs. Median PFS: Median OS:
PIK3CA-mutated Advanced 28.0% in 17.2 mo (vs. 7.3 34.0 mo (vs.
Breast Cancer) with palbociclib placebo arm) mo; HR=0.42) 27.0 mo;
and fulvestrant [2] HR=0.67)

Samotolisib Trial Experimental Protocol
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The key details from the Phase II study of Samotolisib in the NCI-COG Pediatric MATCH trial are as
follows [1]:

e Study Design: This was a phase Il, histology-agnostic, basket trial. It used a rolling 6 design for
dose escalation as it was the first pediatric study of Samotolisib.
¢ Patient Population: Patients aged 1-21 years with relapsed or refractory solid and CNS tumors
whose tumors harbored predefined genetic alterations in the PIBKImMTOR pathway (e.g., in PTEN,
PIK3CA, TSC2) and lacked activating alterations in the MAPK pathway.
¢ Intervention & Dosing:
o Drug: Samotolisib, a small molecule inhibitor of Class | PI3K isoforms, mTOR, and DNA-PK
[3].
o Dose: Administered orally twice daily on a continuous 28-day cycle.
o Recommended Phase 2 Dose: 115 mg/m?/dose was determined to be the pediatric RP2D.
¢ Primary Endpoint: Objective response rate (ORR).
e Secondary Endpoints: Progression-free survival (PFS), recommended phase 2 dose, and toxicity
profile.

Key Analysis for Researchers

The data suggests several critical points for drug development professionals:

e Lack of Efficacy in Complex Tumors: The trial concluded that activation of the PI3KImMTOR
pathway alone is insufficient to predict sensitivity to single-agent Samotolisib in genomically
complex, high-grade malighancies [1]. This highlights a key challenge in targeting this pathway.

e Shift in Drug Development Strategy: The failure of broader PISBK/mTOR inhibitors like Samotolisib
due to lack of efficacy and toxicity has pushed the field toward more selective agents [4]. Inavolisib,
a mutant-selective PI13Ka inhibitor, demonstrates how greater specificity can lead to improved efficacy
and a more manageable safety profile, enabling successful use in combination therapy [2].

¢ Alternative Application in Research: Interestingly, one study identified Samotolisib as a tool
compound in a non-oncological context. It was used to inhibit DNA-PK to improve the efficiency of
CRISPRI/Cas9-mediated knock-in of T-cell receptors (TCRs) in primary human T-cells for
adoptive cell therapy, a process that was good manufacturing practice (GMP)—compatible [5].

PIBK/ImTOR Signaling Pathway

The following diagram illustrates the PI3K/AKT/mTOR (PAM) signaling pathway, which was the target of

Samotolisib. This pathway is frequently dysregulated in cancer and promotes cell survival, growth, and
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proliferation [6].
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Conclusion for Comparison Guide

In summary, the experimental data shows that Sameotolisib did not demonstrate clinical efficacy or an
overall survival benefit in a biomarker-selected pediatric population, leading to its discontinuation in
oncology therapeutic development [1] [4]. Its role serves as an important case study in the evolution of PI3K
pathway targeting, underscoring the limitations of broad-pathway inhibition and paving the way for the next

generation of more selective and effective agents.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.

References

1. Phase Il Study of Samotolisib in Children and Young Adults with... [pmc.ncbi.nim.nih.gov]

2. Benefit Achieved With Inavolisib... - The ASCO Post Overall Survival [ascopost.com]

3. - Drug Targets, Indications, Patents - Synapse Samotolisib [synapse.patsnap.com]

4. Celcuity goes early with its Pfizer cast-off | ApexOnco [oncologypipeline.com]

5. DNA-dependent protein kinase inhibitors PI-103 and ... [sciencedirect.com]

6. PIBK/AKT/mTOR signaling transduction pathway and ... [molecular-cancer.biomedcentral.com]

To cite this document: Smolecule. [Samotolisib overall survival benefit analysis]. Smolecule, [2026].
[Online PDF]. Available at: [https://www.smolecule.com/products/b548537#samotolisib-overall-

survival-benefit-analysis]

Disclaimer & Data Validity:

© 2026 Smolecule. All rights reserved. 4/5 Tech Support


https://www.smolecule.com/products/s548537?utm_src=pdf-body-img
https://www.smolecule.com/products/s548537?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC11581706/
https://www.oncologypipeline.com/apexonco/celcuity-goes-early-its-pfizer-cast
https://www.smolecule.com/products/s548537?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC11581706/
https://ascopost.com/issues/june-10-2025/overall-survival-benefit-achieved-with-inavolisib-plus-palbociclib-and-fulvestrant-in-advanced-breast-cancer/
https://synapse.patsnap.com/drug/aff8830a6c784d84bde406049c8aeb9a
https://www.oncologypipeline.com/apexonco/celcuity-goes-early-its-pfizer-cast
https://www.sciencedirect.com/science/article/pii/S1465324925000593
https://molecular-cancer.biomedcentral.com/articles/10.1186/s12943-023-01827-6
https://www.smolecule.com/products/b548537#samotolisib-overall-survival-benefit-analysis
https://www.smolecule.com/products/b548537#samotolisib-overall-survival-benefit-analysis
https://www.smolecule.com/products/b548537#samotolisib-overall-survival-benefit-analysis
https://www.smolecule.com/products/s548537?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Reliability Assessment & Statistical Comparison

S m O | e C u | e Specifications & Pricing

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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